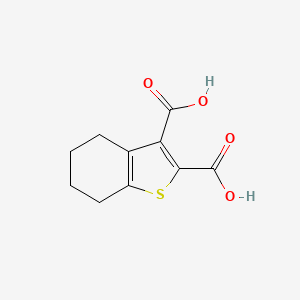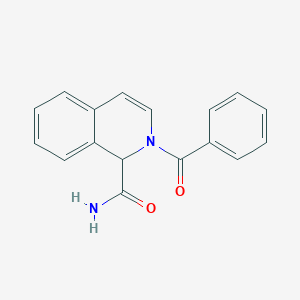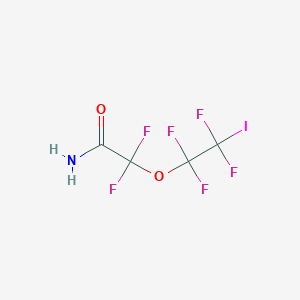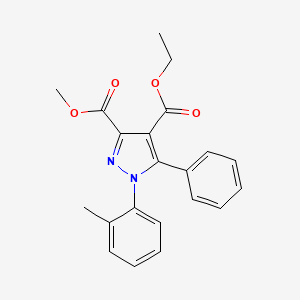![molecular formula C17H21NO3S B14343342 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine CAS No. 105584-25-6](/img/structure/B14343342.png)
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine is an organic compound that features a morpholine ring substituted with a methoxy group, a thiophene ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-[(thiophen-2-yl)methyl]phenol with morpholine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or methoxy moieties.
Scientific Research Applications
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylmorpholine: Lacks the thiophene ring, making it less versatile in certain applications.
Thiophen-2-ylmethylmorpholine: Does not have the methoxy and phenoxy groups, limiting its chemical reactivity.
2-Methoxyphenylmorpholine: Similar structure but without the thiophene ring, affecting its electronic properties.
Uniqueness
2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine stands out due to its combination of a morpholine ring, methoxy group, thiophene ring, and phenoxy group. This unique structure provides a balance of electronic and steric properties, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
105584-25-6 |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[[4-methoxy-2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C17H21NO3S/c1-19-14-4-5-17(21-12-15-11-18-6-7-20-15)13(9-14)10-16-3-2-8-22-16/h2-5,8-9,15,18H,6-7,10-12H2,1H3 |
InChI Key |
FBIQXTLCFQDWIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CNCCO2)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


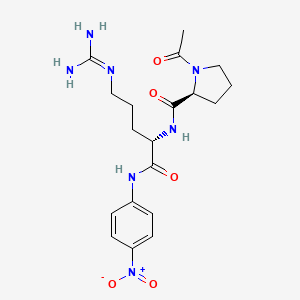

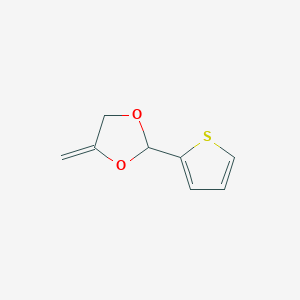

![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
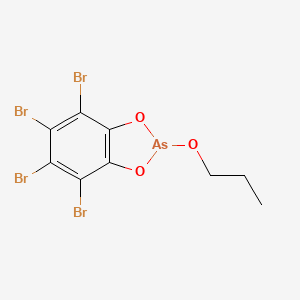
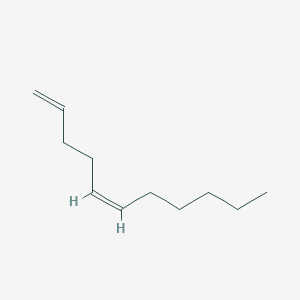

![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
